N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS/c16-10-1-2-12(11(17)7-10)19-14(21)13-8-22-15(20-13)9-3-5-18-6-4-9/h1-8H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLHKVRLSJOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Thiazole Core Assembly
The thiazole ring serves as the central scaffold of this compound. Two predominant methodologies dominate its synthesis: Hantzsch thiazole synthesis and cyclization of thiourea derivatives .
Hantzsch Thiazole Synthesis
This classical approach involves the condensation of α-halo ketones with thioureas. For N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, the reaction typically proceeds via:
$$
\text{4-Pyridinyl thioamide} + \text{α-chloroacetoacetate} \rightarrow \text{Thiazole intermediate} + \text{HCl}
$$
Key parameters include:
- Solvent selection : Ethanol or tetrahydrofuran (THF) at reflux (78–110°C).
- Catalyst : Triethylamine (TEA) to neutralize HCl, improving yields to 65–72%.
- Reaction time : 6–12 hours, monitored by thin-layer chromatography (TLC).
Table 1: Hantzsch Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Temperature (°C) | 78 | 72 |
| Catalyst (TEA equiv.) | 1.5 | 70 |
Thiourea Cyclization
An alternative route employs thiourea derivatives cyclized with α-bromo ketones. This method enhances regioselectivity for the 4-carboxamide position:
$$
\text{2,4-Difluorophenyl thiourea} + \text{4-pyridinyl bromoketone} \rightarrow \text{Thiazole-4-carboxamide} + \text{HBr}
$$
Advantages include reduced byproduct formation (<5%) and compatibility with acid-sensitive functional groups.
Carboxamide Functionalization Strategies
Introducing the N-(2,4-difluorophenyl) carboxamide group necessitates precise coupling techniques.
Carbodiimide-Mediated Amidation
The most widely reported method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
$$
\text{Thiazole-4-carboxylic acid} + \text{2,4-difluoroaniline} \xrightarrow{\text{EDCI/HOBt}} \text{Target compound} + \text{H}_2\text{O}
$$
Table 2: Amidation Efficiency Under Varied Conditions
| Coupling Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 85 |
| DCC/DMAP | DMF | 0 | 78 |
| HATU | Acetonitrile | 40 | 88 |
Critical considerations:
Advanced Purification and Characterization
Post-synthetic processing ensures chemical integrity and functionality.
Chromatographic Purification
Mechanistic Insights and Byproduct Analysis
Industrial-Scale Production Innovations
Recent advances focus on sustainability and cost reduction:
Continuous Flow Synthesis
Microreactor systems (0.5 mm channel diameter) achieve 94% conversion in 30 seconds vs. 6 hours batch time, suppressing thermal degradation.
Solvent Recycling
Ionic liquids (e.g., [BMIM][BF₄]) enable 5× reuse without yield loss, reducing waste by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridinyl or thiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, in treating parasitic infections such as human African trypanosomiasis (HAT). Research indicates that compounds with similar structures exhibit significant potency against Trypanosoma brucei, the causative agent of HAT.
- Mechanism of Action : The compound targets specific kinases involved in the parasite's metabolic pathways, leading to effective inhibition of its growth .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Studies :
Pharmacokinetics and Drug Development
The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key aspects include:
- Bioavailability : Studies suggest modifications to enhance solubility and absorption rates.
- Blood-Brain Barrier Penetration : Some derivatives have been optimized for better penetration of the blood-brain barrier, which is essential for treating central nervous system infections .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives such as:
Uniqueness
The presence of both the difluorophenyl and pyridinyl groups in this compound may confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.
Biological Activity
N-(2,4-Difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS: 321429-77-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H9F2N3OS
- Molecular Weight : 317.31 g/mol
- CAS Number : 321429-77-0
The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, in vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.50 |
| HeLa | 10.00 |
These values indicate that the compound has a comparable efficacy to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound has been linked to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of p53 and caspase-3 cleavage in cancer cells, suggesting an activation of apoptotic pathways .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound could arrest the cell cycle at the G0-G1 phase, disrupting normal cellular functions and promoting cell death .
- Molecular Docking Studies : Molecular docking analyses indicate strong interactions between the compound and specific protein targets involved in cancer progression, enhancing its potential as a therapeutic agent .
Study 1: Antitumor Activity Evaluation
In a study evaluating various thiazole derivatives, this compound was assessed for its antitumor activity against multiple cancer types. The results indicated that it effectively inhibited cell proliferation in breast and lung cancer models, with IC50 values suggesting potent activity compared to other tested compounds .
Study 2: Selectivity and Toxicity
Further investigations into the selectivity of this compound revealed that it exhibited minimal toxicity towards non-cancerous cells at therapeutic doses. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2,4-difluorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of 2,4-difluoroaniline with activated carboxylic acid intermediates (e.g., thiazole-4-carboxylic acid chloride) under reflux in solvents like dimethylformamide (DMF) or ethanol, achieving yields up to 87% .
- Thiazole ring construction : Cyclization using reagents such as phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at controlled temperatures (0–5°C) to optimize purity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the final product .
- Example Protocol :
| Step | Reagents/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| Amide coupling | 2,4-difluoroaniline, DMF, reflux | DMF | 87% | |
| Thiazole cyclization | POCl₃, 0°C | THF | 72%* | |
| *Yield optimized via chromatography. |
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1) .
- Elemental Analysis : Combustion analysis to validate C, H, N, S, and F content within ±0.4% .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., p38 MAP kinase) with scoring functions to estimate binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Case Study : Docking studies with p38 MAP kinase revealed hydrogen bonding between the pyridinyl group and Lys53 residue, rationalizing anti-inflammatory activity .
Q. How do structural modifications (e.g., fluorination, heterocycle substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs via in vitro assays (e.g., IC₅₀ values for kinase inhibition):
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Pyridinyl | p38 MAP kinase | 12 ± 3 | |
| 2-Furanyl | COX-2 | 450 ± 50 |
- Fluorine Effects : 2,4-Difluorophenyl enhances metabolic stability (t₁/₂ > 6 hrs in microsomal assays) compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control for ATP concentrations .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM SB203580 for p38) to minimize inter-lab variability .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
Data Contradiction Analysis
- Example Conflict : Discrepancies in antimicrobial activity (MIC = 8 µg/mL in vs. 32 µg/mL in ).
- Resolution : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and growth media (Mueller-Hinton vs. LB agar) significantly alter results. Standardize protocols per CLSI guidelines .
Research Design Recommendations
- In Vivo Studies : Use murine inflammation models (e.g., carrageenan-induced paw edema) with doses of 10–50 mg/kg, monitoring plasma levels via LC-MS/MS to correlate exposure with efficacy .
- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays early to prioritize analogs with minimal off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
